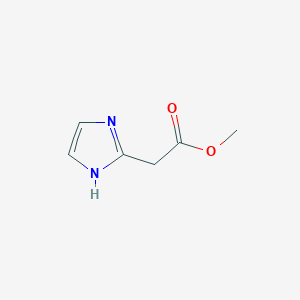

Methyl 2-(1H-imidazol-2-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(1H-imidazol-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)4-5-7-2-3-8-5/h2-3H,4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDQVXFVMMLCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=CN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469093 | |

| Record name | Methyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1564-48-3 | |

| Record name | Methyl (1H-imidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl 2-(1H-imidazol-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1H-imidazol-2-yl)acetate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The imidazole moiety is a key structural component in numerous biologically active compounds, owing to its ability to participate in hydrogen bonding and coordinate to metal ions. The acetic acid ester functionality at the 2-position of the imidazole ring provides a versatile handle for further chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a reliable synthetic route to this compound, along with a detailed discussion of its characterization using modern analytical techniques. The methodologies and rationale presented herein are designed to be a practical resource for researchers in the field of organic and medicinal chemistry.

I. Synthesis of this compound: A Two-Step Approach

A reliable and scalable synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2-imidazolecarboxaldehyde. This method involves an initial oxidation of the aldehyde to the corresponding carboxylic acid, followed by a standard esterification reaction.

Step 1: Oxidation of 2-Imidazolecarboxaldehyde to Imidazole-2-carboxylic Acid

The first step in this synthetic sequence is the oxidation of 2-imidazolecarboxaldehyde to imidazole-2-carboxylic acid. A mild and efficient method for this transformation utilizes hydrogen peroxide as the oxidant in an aqueous medium. This approach is advantageous as it avoids the use of heavy metal-based oxidizing agents and the byproducts are environmentally benign.

Reaction Scheme:

Caption: Oxidation of 2-Imidazolecarboxaldehyde.

Experimental Protocol: Synthesis of Imidazole-2-carboxylic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-imidazolecarboxaldehyde (1.0 eq) in deionized water.

-

Addition of Oxidant: To the stirred solution, add a 30% aqueous solution of hydrogen peroxide (approximately 3-4 eq) dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

-

Work-up: Upon completion of the reaction, carefully quench any remaining hydrogen peroxide by the slow addition of a reducing agent such as sodium sulfite until a negative test with peroxide indicator strips is obtained.

-

Isolation: Remove the water under reduced pressure to obtain the crude imidazole-2-carboxylic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like water/ethanol.

Step 2: Esterification of Imidazole-2-carboxylic Acid to this compound

The second step involves the esterification of imidazole-2-carboxylic acid with methanol to yield the desired product. A common and effective method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a catalytic amount of a strong acid.

Reaction Scheme:

physicochemical properties of Methyl 2-(1H-imidazol-2-yl)acetate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(1H-imidazol-2-yl)acetate

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules, acting as a versatile scaffold for designing therapeutic agents.[1][2][3] This guide provides a comprehensive technical overview of the core , offering researchers and scientists a foundational understanding for its use as a synthetic building block. We delve into the experimental determination and theoretical significance of its structural, physical, and spectral characteristics, presenting field-proven protocols and data interpretation insights essential for its effective application in research and development.

Introduction to this compound

The imidazole moiety is a five-membered aromatic heterocycle containing two nitrogen atoms. Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, make it a privileged structure in pharmacology.[3] this compound serves as a valuable intermediate, providing a reactive handle—the methyl ester—for further chemical modification while retaining the core imidazole structure. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a prerequisite for its successful application in synthesis, purification, formulation, and biological screening. This document serves as a senior-level guide, explaining not just the "what" of these properties but the "why" behind the methodologies used to determine them.

Molecular Structure and Identity:

-

Chemical Name: this compound

-

CAS Number: 1564-48-3[4]

-

Molecular Formula: C₆H₈N₂O₂[4]

-

Molecular Weight: 140.14 g/mol [4]

Core Physicochemical Properties

A thorough understanding of a compound's physical properties is critical for predicting its behavior in both chemical reactions and biological systems. These parameters influence everything from reaction kinetics and purification strategies to solubility and bioavailability.

Data Summary Table

| Property | Value | Source |

| Melting Point | 70-72 °C | [4] |

| Boiling Point | 333.1 ± 25.0 °C (Predicted) | [4] |

| Density | 1.231 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.90 ± 0.55 (Predicted, for N-H proton) | [4] |

Melting Point

The melting point is a fundamental indicator of a solid's purity. A sharp melting range, as observed for this compound (70-72 °C), typically signifies a high degree of purity.[4] Impurities tend to depress and broaden the melting range.

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered by gently crushing it on a watch glass.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. A sample height of 2-3 mm is optimal. Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat the apparatus rapidly to about 10-15 °C below the expected melting point (70 °C). Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

-

Causality Note: The slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block and the sample are identical, preventing an overestimation of the melting temperature.

Solubility

While quantitative solubility data is not readily published, a qualitative assessment can be derived from the molecule's structure. The polar imidazole ring (with its N-H donor and acceptor sites) and the ester group suggest solubility in polar protic and aprotic solvents.

-

Expected Solubility: High solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO). Moderate solubility in acetonitrile and ethyl acetate. Low solubility in non-polar solvents like hexanes and toluene.

-

Importance in Drug Development: Solubility is a critical determinant of a drug's absorption and bioavailability. For a synthetic intermediate, solubility dictates the choice of reaction solvents and purification methods (e.g., crystallization vs. chromatography).

Acidity/Basicity (pKa)

The imidazole ring has two nitrogen atoms with distinct properties. The pyrrole-type nitrogen (N-1) is weakly acidic, while the pyridine-type nitrogen (N-3) is basic. The predicted pKa of ~12.9 is associated with the deprotonation of the N-H group on the imidazole ring.[4] The basicity of the other nitrogen is also a key feature, allowing the molecule to be protonated under acidic conditions, forming salts which often have higher aqueous solubility.

Stability and Storage

Like many organic compounds, this compound is stable under standard laboratory conditions (ambient temperature, protected from light).[5]

-

Storage: It should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to prevent hydrolysis of the methyl ester, which can occur in the presence of moisture and acid or base catalysts.[4]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[5]

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of a compound is paramount. The following techniques provide a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

-

~7.0-7.2 ppm (2H, s): Two equivalent protons on the imidazole ring (H-4 and H-5). Their chemical shift can be sensitive to solvent and concentration.

-

~3.8 ppm (2H, s): The methylene protons (-CH₂-) adjacent to the imidazole ring and the ester group.

-

~3.7 ppm (3H, s): The methyl protons (-OCH₃) of the ester group.

-

Broad singlet (1H): The N-H proton on the imidazole ring. Its chemical shift is highly variable and may not always be observed depending on the solvent and sample purity.

-

~170 ppm: Carbonyl carbon (C=O) of the ester.

-

~145 ppm: C-2 carbon of the imidazole ring (the one bearing the acetate group).

-

~122 ppm: C-4 and C-5 carbons of the imidazole ring.

-

~52 ppm: Methyl carbon (-OCH₃) of the ester.

-

~35 ppm: Methylene carbon (-CH₂-).

Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the functional groups present in a molecule.

-

3100-3000 cm⁻¹ (broad): N-H stretching of the imidazole ring.

-

~1735 cm⁻¹ (strong): C=O stretching of the ester group.

-

~1600-1450 cm⁻¹: C=C and C=N stretching within the aromatic imidazole ring.

-

~1200 cm⁻¹: C-O stretching of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and aspects of its structure.

-

Expected Molecular Ion Peak (M⁺): m/z = 140.14

-

Technique of Choice: Electrospray Ionization (ESI) is highly effective for this polar molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 141.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a pharmaceutical compound. A reversed-phase method is most appropriate for this molecule.

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.[6]

-

UV Detection: 210 nm (where the imidazole ring absorbs).

-

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as needed.

-

Method:

-

Equilibrate the column with 95% A / 5% B for 10 minutes.

-

Inject 5-10 µL of the sample.

-

Run a linear gradient from 5% B to 95% B over 15 minutes.

-

Hold at 95% B for 5 minutes.

-

Return to initial conditions and re-equilibrate.

-

-

Data Analysis: Purity is calculated by dividing the peak area of the main component by the total area of all observed peaks.

-

Scientist's Insight: The use of formic acid in the mobile phase serves two purposes: it acidifies the eluent to ensure sharp peak shapes by keeping the imidazole nitrogen protonated, and it is compatible with mass spectrometry, allowing for an easy transition to LC-MS analysis.

Caption: Workflow for purity and identity verification.

Conclusion

This guide has detailed the essential physicochemical and analytical characteristics of this compound. The provided data on its melting point, predicted properties, and spectral signatures, combined with robust analytical protocols, forms a critical knowledge base for any researcher utilizing this compound. Proper application of these methodologies will ensure the quality and integrity of the material, enabling its successful use in the synthesis of more complex molecules and facilitating the advancement of drug discovery programs.

References

- BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.

- ChemicalBook. METHYL 2-(1H-IMIDAZOL-4-YL)

- Der Pharma Chemica.

- AJOL.info. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)

- TCI Chemicals. (n.d.). SAFETY DATA SHEET: 1-Methyl-1H-imidazole-2-carboxylic Acid.

- Zama, S., et al. (n.d.). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)

- Taylor & Francis Online. (2022).

- ChemRxiv. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds.

- ChemicalBook. (1H-IMIDAZOL-2-YL)-ACETIC ACID METHYL ESTER.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. (1H-IMIDAZOL-2-YL)-ACETIC ACID METHYL ESTER | 1564-48-3 [amp.chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-(1H-imidazol-2-yl)acetate

Abstract

Introduction: The Significance of Methyl 2-(1H-imidazol-2-yl)acetate and NMR Characterization

This compound is a heterocyclic compound featuring an imidazole ring, a fundamental structural motif in numerous biologically active molecules, including the amino acid histidine. The imidazole ring system is a crucial component in many natural products and pharmaceutical drugs, valued for its ability to participate in hydrogen bonding and coordination with metal ions.[1] Consequently, the unambiguous structural elucidation of imidazole derivatives is paramount in medicinal chemistry and drug discovery.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its characterization.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables present the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects and a comparative study of NMR data for structurally related imidazole compounds.[2][3]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~10.5 | br s | - | 1H | NH |

| ~7.10 | s | - | 2H | H-4, H-5 |

| ~3.85 | s | - | 2H | CH ₂ |

| ~3.75 | s | - | 3H | OCH ₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C =O |

| ~145 | C -2 |

| ~122 | C -4, C -5 |

| ~52 | OC H₃ |

| ~35 | C H₂ |

Rationale for Predicted Spectral Assignments

The predicted chemical shifts are derived from fundamental NMR principles and comparison with known imidazole derivatives.

-

¹H NMR Analysis:

-

NH Proton: The N-H proton of the imidazole ring is expected to be significantly deshielded and appear as a broad singlet at a high chemical shift (~10.5 ppm) due to its acidic nature and potential for hydrogen bonding. The broadness is a result of quadrupole broadening from the adjacent nitrogen atoms and chemical exchange.[4]

-

Imidazole Ring Protons (H-4 and H-5): In the absence of substitution at the 4 and 5 positions, the two protons are chemically and magnetically equivalent, leading to a single singlet at approximately 7.10 ppm. This chemical shift is characteristic of protons in electron-rich aromatic systems.[3]

-

Methylene Protons (CH₂): The methylene protons adjacent to the imidazole ring and the ester group are expected to appear as a singlet around 3.85 ppm. The singlet nature arises from the absence of adjacent protons for coupling.

-

Methyl Protons (OCH₃): The methyl protons of the ester group are predicted to resonate as a sharp singlet at approximately 3.75 ppm, a typical region for methyl esters.[5]

-

-

¹³C NMR Analysis:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester is the most deshielded carbon and is predicted to appear at a low field, around 170 ppm.[6][7]

-

Imidazole Ring Carbons:

-

C-2: The C-2 carbon, being attached to two nitrogen atoms, is expected to be the most deshielded of the ring carbons, with a predicted chemical shift of approximately 145 ppm.

-

C-4 and C-5: The C-4 and C-5 carbons are in similar electronic environments and are expected to have a nearly identical chemical shift around 122 ppm.[8] Tautomerization of the imidazole ring can sometimes lead to broadening of these signals.[9]

-

-

Methyl Carbon (OCH₃): The carbon of the methyl ester group is anticipated to have a chemical shift of about 52 ppm.[6]

-

Methylene Carbon (CH₂): The methylene carbon is predicted to resonate around 35 ppm.

-

Experimental Protocol for NMR Data Acquisition

The following section outlines a standardized, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is designed to ensure reproducibility and accuracy.

Sample Preparation

-

Purity Assessment: Ensure the sample of this compound is of high purity to avoid spectral overlap from impurities.

-

Mass Measurement: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 15-20 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common initial choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak.[10] If solubility is an issue, other solvents such as DMSO-d₆ or Methanol-d₄ can be utilized.[11]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16 scans for a sufficiently concentrated sample.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more scans may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

Visualization of Molecular Structure and Key NMR Correlations

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the expected 2D NMR correlations.

Caption: Molecular structure of this compound with atom numbering.

The following diagram illustrates the key expected through-bond correlations from 2D NMR experiments (COSY and HMBC) that would be crucial for confirming the structural assignments.

Caption: Expected key HMBC correlations for this compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, ¹H and ¹³C NMR spectroscopic analysis of this compound. The detailed assignments, supported by data from analogous structures and fundamental principles, offer a reliable foundation for the characterization of this molecule. The included experimental protocol and visualization of expected 2D NMR correlations further equip researchers with the necessary tools for the empirical verification and in-depth structural elucidation of this and related imidazole derivatives.

References

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. kgroup.du.edu [kgroup.du.edu]

IR and mass spectrometry analysis of Methyl 2-(1H-imidazol-2-yl)acetate

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 2-(1H-imidazol-2-yl)acetate

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of imidazole, a core scaffold in many biologically active molecules, its structural elucidation is a critical step in synthesis, quality control, and metabolic studies.[1] This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, present detailed experimental protocols, and offer an expert interpretation of the spectral data, demonstrating how these complementary methods provide an unambiguous structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of these analytical methodologies.

Pillar 1: Theoretical Framework

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule.[2] Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). An IR spectrum, which plots percent transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint." The diagnostic region (approx. 4000-1500 cm⁻¹) is particularly useful for identifying key functional groups like the N-H of the imidazole ring and the C=O of the ester.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is ideal.[4] ESI generates ions from a solution with minimal fragmentation, typically producing a protonated molecular ion ([M+H]⁺).[4] This allows for the precise determination of the molecular weight. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is fragmented through collision-induced dissociation (CID) to reveal characteristic patterns based on the molecule's structure.[5]

Pillar 2: Experimental Methodologies

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the analysis using the Attenuated Total Reflectance (ATR) technique, which is suitable for solid powder samples and requires minimal preparation.

Instrumentation: A Fourier-Transform Infrared Spectrometer equipped with a diamond ATR accessory.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (approx. 1-2 mg) of crystalline this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000–500 cm⁻¹. Co-add a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the resulting interferogram using a Fourier transform. The spectrum should be baseline-corrected and displayed in terms of percent transmittance versus wavenumber (cm⁻¹).

Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the direct infusion method for obtaining the mass spectrum.

Instrumentation: A quadrupole or ion trap mass spectrometer equipped with an ESI source.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (approx. 10 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.[6]

-

Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

-

Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization Parameters: Set the ESI source parameters. Typical values include a capillary voltage of 3.5-4.5 kV, a capillary temperature of 250-300°C, and an appropriate nebulizing gas flow.[6]

-

Data Acquisition (Full Scan): Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 Da) to observe the protonated molecular ion ([M+H]⁺).

-

Data Acquisition (Tandem MS/MS): For fragmentation analysis, select the previously identified [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). Acquire the product ion spectrum.

Visualization: Analytical Workflow

The following diagram illustrates the comprehensive workflow for the spectroscopic analysis of this compound.

Caption: Workflow for IR and MS analysis.

Pillar 3: Spectroscopic Data Interpretation

Analysis of the Infrared Spectrum

The IR spectrum of this compound provides definitive evidence for its key functional groups. The expected characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity & Notes |

| ~3400-3100 | N-H Stretch | Imidazole | Broad, medium. Broadening is due to hydrogen bonding.[7] |

| ~3150-3050 | C-H Stretch | Imidazole Ring | Medium to weak. Aromatic C-H stretches appear at higher frequency than aliphatic ones.[8] |

| ~2960-2850 | C-H Stretch | CH₂ and CH₃ (Aliphatic) | Medium. Characteristic of the acetate moiety.[2] |

| ~1740-1730 | C=O Stretch | Ester | Strong, sharp. This is a key diagnostic peak for the ester carbonyl group. [9] |

| ~1620-1580 | C=N Stretch | Imidazole Ring | Medium to strong. |

| ~1550-1450 | C=C Stretch | Imidazole Ring | Medium to strong. Aromatic ring vibrations often appear as a series of peaks.[7] |

| ~1250-1150 | C-O Stretch | Ester (asymmetric) | Strong. Part of the characteristic "Rule of Three" for esters, involving the C-C-O linkage. [9] |

| ~1100-1000 | C-O Stretch | Ester (symmetric) | Strong. The second C-O stretch, often involving the O-C-C linkage. [9] |

The presence of a strong, sharp peak around 1735 cm⁻¹ is the most unambiguous indicator of the ester functional group.[10] This, combined with the two strong C-O stretching bands between 1250-1000 cm⁻¹, confirms the acetate portion of the molecule.[9] Concurrently, the broad N-H stretch above 3100 cm⁻¹ and the characteristic ring stretching vibrations (C=N, C=C) confirm the integrity of the imidazole ring.[7][8]

Analysis of the Mass Spectrum

The molecular formula of this compound is C₆H₈N₂O₂. Its monoisotopic mass is approximately 140.06 Da.

Full Scan ESI-MS: In positive mode ESI-MS, the compound readily protonates, primarily on the more basic nitrogen of the imidazole ring. Therefore, the full scan mass spectrum is expected to show a prominent base peak at m/z 141.07 , corresponding to the protonated molecular ion ([M+H]⁺).

Tandem MS/MS Fragmentation Analysis: Collision-induced dissociation of the precursor ion at m/z 141.07 would induce fragmentation, providing structural insights. The most probable fragmentation pathways are outlined below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure/Identity |

| 141.07 | CH₃OH (32 Da) | 109.04 | Loss of methanol from the ester. |

| 141.07 | •COOCH₃ (59 Da) | 82.05 | Cleavage of the entire methoxycarbonyl radical, leaving the protonated 2-methylimidazole cation.[11] |

| 109.04 | CO (28 Da) | 81.04 | Subsequent loss of carbon monoxide from the m/z 109 fragment. |

The primary fragmentation is the cleavage of the ester side chain, as the C-C bond adjacent to the imidazole ring is activated. The loss of the methoxycarbonyl radical (•COOCH₃) to produce the stable, protonated 2-methylimidazole ion at m/z 82.05 is a highly characteristic pathway.[12][13] An alternative pathway involves the loss of methanol (CH₃OH) to yield a ketene-containing fragment at m/z 109.04.

Visualization: Proposed Mass Spectrometry Fragmentation

The following diagram illustrates the key fragmentation pathways for the protonated molecule.

Caption: Key fragmentation pathways of the target molecule.

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a robust and definitive method for the structural characterization of this compound. IR spectroscopy confirms the presence of the essential imidazole and ester functional groups through their characteristic vibrational modes. Mass spectrometry complements this by establishing the precise molecular weight and revealing a predictable fragmentation pattern that corroborates the connectivity of the molecular structure. This integrated analytical approach ensures a high degree of confidence in the identity and purity of the compound, a fundamental requirement for its application in research and pharmaceutical development.

References

-

Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

-

Juhász, G., & Viskolcz, B. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(11), 1141-1150. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). IR spectrum of imidazole derivatives. ResearchGate. [Link]

-

Al-Ostath, A. I., Al-Ghamdi, K. M., Al-Zahrani, A. A., & Al-Amshany, Z. M. (2021). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 26(11), 3326. [Link]

-

Kumar, A., & Selvam, P. (2016). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... ResearchGate. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 3, 2026, from [Link]

-

Ortiz-Perez, I., et al. (2000). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil. American Chemical Society, Division of Petroleum Chemistry, Preprints, 45(4), 564-566. [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved January 3, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved January 3, 2026, from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. PubMed. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. Retrieved January 3, 2026, from [Link]

-

Mohammed, S. A. H. (2022). Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. University of Kerbala. [Link]

-

Bak, R. B., et al. (2021). On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates. Molecules, 26(11), 3231. [Link]

-

Zama, S., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. Acta Crystallographica Section E, 69(Pt 7), o837-o838. [Link]

-

Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 21(4), 1085-1089. [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved January 3, 2026, from [Link]

-

Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with a. Bulletin of the Chemical Society of Ethiopia, 32(3), 541-556. [Link]

-

Lu, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 1045228. [Link]

-

Ohtsuka, Y., et al. (1987). Synthesis and Application of Imidazole Derivatives. Synthesis of (1-Methyl-1H-imidazol-2-yl)methanol Derivatives and. Chemical and Pharmaceutical Bulletin, 35(3), 1028-1038. [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-methyl-. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

Amanote Research. (n.d.). Synthesis of 3-(1-Methyl-1h-Imidazol-2-Ylthio)propanoic Acid and (E). Retrieved January 3, 2026, from [Link]

-

Torres, E., et al. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank, 2022(1), M1322. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

University of Jyväskylä. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved January 3, 2026, from [Link]

-

NIST. (n.d.). 1H-Imidazole, 2-ethyl-4-methyl-. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

De La Cruz, D. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 3, 2026, from [Link]

-

Abdurrahman, I., et al. (2020). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Medicinal Plants Research, 14(7), 325-333. [Link]

-

NIST. (n.d.). 1H-Imidazole. NIST Chemistry WebBook. Retrieved January 3, 2026, from [Link]

-

Zama, S., et al. (2013). (PDF) Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. ResearchGate. [Link]

-

Mohamed, S. M., Unis, M., & El-Hady, H. A. (2006). Synthesis and mass spectral fragmentation patterns of some thiazole and imidazolidine derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1453-1462. [Link]

-

Lyčka, A., et al. (2020). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Molbank, 2020(4), M1164. [Link]

-

Traldi, P., et al. (1983). Mass spectrometry of oxazoles. Organic Mass Spectrometry, 18(12), 564-568. [Link]

-

Chemsrc. (n.d.). Methyl 2-(1-methyl-1H-imidazol-5-yl)acetate. Retrieved January 3, 2026, from [Link]

Sources

- 1. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 3. Interpreting IR Spectra [chemistrysteps.com]

- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 1H-Imidazole, 2-methyl- [webbook.nist.gov]

- 12. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Crystal structure of Methyl 2-(1H-imidazol-2-yl)acetate

An In-depth Technical Guide to the Crystal Structure of Methyl 2-(1H-imidazol-2-yl)acetate and its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of imidazole-containing small molecules, with a specific focus on what can be inferred about the crystal structure of this compound. While a definitive crystal structure for this specific compound is not publicly available, this document leverages data from closely related, structurally characterized imidazole derivatives to present a predictive analysis. The guide details the synthesis, crystallization, and X-ray diffraction methodologies that would be employed for its structural elucidation. Furthermore, it offers an expert discussion on the anticipated molecular geometry, intermolecular interactions, and crystal packing, which are critical for understanding its physicochemical properties and potential as a pharmacophore. This document serves as a valuable resource for researchers engaged in the study of imidazole derivatives and their role in medicinal chemistry.

Introduction: The Significance of Imidazole Scaffolds in Drug Discovery

The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile component in the design of therapeutic agents targeting a wide range of diseases, including fungal infections, cancer, and parasitic diseases.[3][4][5] The precise three-dimensional arrangement of atoms and functional groups within a molecule, as determined by X-ray crystallography, is fundamental to understanding its structure-activity relationship (SAR) and its interactions with biological targets.[3][6]

This compound is a simple yet important derivative of the imidazole family. Its structural elucidation is a crucial step in the rational design of more complex molecules with tailored pharmacological profiles. This guide will walk through the necessary experimental procedures and theoretical considerations for determining and understanding its crystal structure, drawing upon established data from analogous compounds.

Synthesis and Crystallization: The Foundation of Structural Analysis

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals suitable for X-ray diffraction. The synthesis of this compound can be approached through several established synthetic routes for imidazole derivatives.

Proposed Synthetic Pathway

A plausible synthesis would involve the reaction of an appropriate imidazole precursor with a methyl acetate-containing reagent. For instance, a common method for N-alkylation of imidazoles involves reacting the imidazole with an alkyl halide in the presence of a base.[7] A generalized synthetic scheme is presented below.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis and Purification

-

Reaction Setup: To a solution of 1H-imidazole in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate).

-

Addition of Reagent: Slowly add a stoichiometric equivalent of methyl bromoacetate to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallographic analysis.[6] A systematic screening of crystallization conditions is essential.

Experimental Protocol: Crystallization Screening

-

Solvent Selection: Dissolve the purified compound in a minimum amount of a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate) to prepare saturated solutions.

-

Crystallization Techniques: Employ various crystallization techniques:

-

Slow Evaporation: Loosely cap the vials containing the saturated solutions and allow the solvent to evaporate slowly.

-

Vapor Diffusion: Place a vial containing the dissolved compound inside a larger sealed chamber containing a more volatile solvent in which the compound is less soluble (the anti-solvent).

-

Cooling Crystallization: Slowly cool a saturated solution of the compound.

-

-

Crystal Selection: Once crystals form, select a well-defined, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) for X-ray diffraction analysis.[7]

X-ray Crystallography: Elucidating the Three-Dimensional Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid.[3][6] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6] Data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.[7] The crystal is rotated in the beam, and a series of diffraction images are collected at different orientations.[6]

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[3][7] All non-hydrogen atoms are typically refined anisotropically.[7] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[7]

Predicted Crystal Structure of this compound

Based on the crystal structures of similar imidazole derivatives, such as Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate[4][7], we can predict the key structural features of this compound.

Molecular Geometry

The imidazole ring is expected to be planar, a characteristic feature of aromatic systems.[2] The acetate group will likely be oriented at a significant dihedral angle with respect to the imidazole ring. For comparison, in Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, the dihedral angle between the imidazole ring and the acetate group is 85.01(3)°.[7]

Table 1: Predicted Crystallographic Data for this compound (based on analogs)

| Parameter | Predicted Value/Range | Reference Analog |

| Crystal System | Monoclinic or Orthorhombic | [7][8] |

| Space Group | P2₁/c or similar centrosymmetric | [9] |

| Z (molecules/unit cell) | 4 | [7] |

| Hydrogen Bonding | N-H···O, C-H···O | [7][9] |

Intermolecular Interactions and Crystal Packing

The crystal packing is anticipated to be dominated by hydrogen bonds and other weak intermolecular interactions. The N-H proton of the imidazole ring is a good hydrogen bond donor and is likely to form a hydrogen bond with the carbonyl oxygen of the acetate group of a neighboring molecule. Weaker C-H···O interactions are also expected to play a role in stabilizing the crystal lattice.[7][9] These interactions would link the molecules into chains or sheets, forming a three-dimensional network.

Caption: Predicted hydrogen bonding in this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive framework for its elucidation and interpretation. By leveraging the established methodologies and structural data from closely related imidazole derivatives, researchers can confidently approach the synthesis, crystallization, and crystallographic analysis of this and other novel imidazole-based compounds. The insights gained from such studies are invaluable for the rational design of new therapeutic agents with improved efficacy and specificity.

References

- Benchchem. A Comparative Guide to the X-ray Crystallography of Novel Imidazole Derivatives.

- Benchchem. An In-depth Technical Guide on the X-ray Crystal Structure of Fused Imidazole Derivatives.

- ChemicalBook. METHYL 2-(1H-IMIDAZOL-4-YL)ACETATE HYDROCHLORIDE synthesis.

- Scientific & Academic Publishing. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives.

- National Center for Biotechnology Information. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

- ResearchGate. X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f.17.

- ResearchGate. (PDF) Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

- National Center for Biotechnology Information. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.

- ResearchGate. (PDF) Crystal structure of 1H-imidazol-3-ium 2-(1,3-dioxoisoindolin-2-yl)acetate.

- MDPI. 2-Nitro-1-vinyl-1H-imidazole.

- ResearchGate. (PDF) Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Nitro-1-vinyl-1H-imidazole [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Tautomerism of Methyl 2-(1H-imidazol-2-yl)acetate

Abstract: The imidazole nucleus is a cornerstone of medicinal chemistry, present in numerous pharmaceuticals and biologically active molecules.[1][2][3] Its prevalence is due in part to its unique electronic properties and its ability to participate in hydrogen bonding as both a donor and an acceptor. A critical, yet often overlooked, aspect of imidazole chemistry is its prototropic tautomerism, a phenomenon that can profoundly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic stability. This guide provides a comprehensive technical exploration of tautomerism in Methyl 2-(1H-imidazol-2-yl)acetate, a representative 2-substituted imidazole. We will delve into the structural basis of its tautomerism, present state-of-the-art methodologies for its characterization, and discuss the implications for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental chemical process.

The Phenomenon of Imidazole Tautomerism: More Than a Simple Proton Shift

Imidazole and its derivatives can exist in two or more interconverting forms, known as tautomers, which differ in the position of a proton.[4] For an unsymmetrically substituted imidazole like this compound, this prototropic tautomerism results in two distinct chemical entities with potentially different properties. The hydrogen atom can reside on either of the two nitrogen atoms of the imidazole ring.[4]

The equilibrium between these tautomers is a dynamic process influenced by a variety of factors including:

-

Substitution Pattern: The electronic nature of substituents on the imidazole ring can stabilize or destabilize one tautomer over the other.

-

Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent can significantly shift the tautomeric equilibrium.[5][6]

-

Temperature: As with any equilibrium, the ratio of tautomers can be temperature-dependent.

-

pH: The protonation state of the imidazole ring will influence which tautomer is favored.

Understanding and controlling this equilibrium is paramount in drug design, as the predominant tautomer in a specific biological environment will dictate the molecule's interactions with its target.

The two principal tautomers of this compound are depicted below:

Caption: Prototropic Tautomerism in this compound.

Synthesis of this compound

A robust synthesis of the target compound is the first step in its characterization. While multiple synthetic routes to imidazole derivatives exist, a common approach involves the condensation of a dicarbonyl compound with an aldehyde and ammonia, followed by esterification. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis

-

Step 1: Imidazole Ring Formation. Glyoxal, formaldehyde, and ammonia are reacted in an appropriate solvent to form the imidazole ring.

-

Step 2: Introduction of the Acetate Moiety. The resulting imidazole is then alkylated with a suitable reagent, such as methyl bromoacetate, in the presence of a base to yield this compound.[7]

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain the final compound in high purity.

Sources

- 1. clinmedkaz.org [clinmedkaz.org]

- 2. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Methyl 2-(1H-imidazol-2-yl)acetate: A Strategic Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide outlines a strategic, multi-tiered approach for the initial biological screening of the novel compound, Methyl 2-(1H-imidazol-2-yl)acetate. The imidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given this potential, a systematic and logical screening cascade is essential to efficiently identify and characterize the bioactivity of this new chemical entity (NCE). This document provides not only detailed, field-proven protocols but also the scientific rationale behind the experimental design, data interpretation, and decision-making process, empowering research teams to generate robust and meaningful preliminary data.

Introduction: The Rationale for Screening

This compound is a heterocyclic compound featuring the imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms.[3] This core structure is a constituent of essential biomolecules like the amino acid histidine and purines, allowing imidazole-containing compounds to interact with a wide range of biological targets, including various enzymes and receptors.[3][4] The literature is replete with examples of imidazole derivatives demonstrating significant therapeutic potential across multiple disease areas.[1][2][5][6]

Therefore, the initial investigation of an uncharacterized derivative like this compound demands a screening strategy that is both broad enough to capture a wide range of potential activities and focused enough to yield actionable data. Our approach is designed as a logical cascade, where data from foundational assays inform the direction of more specific, hypothesis-driven investigations.

The Screening Cascade: A Multi-Tiered Strategy

We propose a three-tiered screening cascade. This structure ensures that resources are used efficiently, beginning with fundamental safety and broad activity profiling before committing to more complex and target-specific assays.

Caption: A multi-tiered workflow for initial compound screening.

Tier 1: Foundational Assays

The primary goal of this tier is to establish a fundamental biological profile of this compound, focusing on general toxicity and broad antimicrobial effects. This is a critical first step in any drug discovery process.[7]

General Cytotoxicity Profiling

Scientific Rationale: Before assessing therapeutic activity, it is imperative to determine the compound's intrinsic toxicity to mammalian cells. A cytotoxicity assay does not merely flag toxic compounds; it establishes a crucial therapeutic window and provides the sub-lethal concentration range for subsequent cell-based assays.[8] This ensures that any observed biological effects in later screens are due to specific molecular interactions, not simply a result of cell death.

Recommended Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and cost-effective colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate a human cell line (e.g., HEK293 for non-cancerous, HeLa or MCF-7 for cancerous) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well.[9][10] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[9]

-

Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "positive control" (a known cytotoxic agent like Doxorubicin).[7]

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[7]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[9]

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration that reduces cell viability by 50%.[7][9]

Data Presentation (Hypothetical):

| Cell Line | Compound | Incubation Time | IC₅₀ (µM) |

| HEK293 | This compound | 48h | > 100 |

| HeLa | This compound | 48h | 25.4 ± 3.1 |

| MCF-7 | This compound | 48h | 42.8 ± 5.5 |

| HeLa | Doxorubicin (Positive Control) | 48h | 0.8 ± 0.1 |

Broad-Spectrum Antimicrobial Screening

Scientific Rationale: Given the well-documented antimicrobial properties of imidazole derivatives, a primary screen for antibacterial and antifungal activity is a logical and high-yield starting point.[5][11] This screen aims to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Recommended Protocol: Broth Microdilution Method

This method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent against bacteria and fungi.[11]

Step-by-Step Methodology:

-

Microorganism Panel: Select a representative panel of microbes, such as:

-

Staphylococcus aureus (Gram-positive bacterium)

-

Escherichia coli (Gram-negative bacterium)

-

Pseudomonas aeruginosa (Gram-negative bacterium, often resistant)

-

Candida albicans (Fungus/Yeast)

-

-

Inoculum Preparation: Grow each microorganism in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the appropriate broth to create a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a "growth control" (no compound) and a "sterility control" (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation (Hypothetical):

| Microorganism | Strain Type | MIC (µg/mL) |

| S. aureus | Gram-positive | 16 |

| E. coli | Gram-negative | 64 |

| P. aeruginosa | Gram-negative | > 256 |

| C. albicans | Fungus | 32 |

Tier 2: Primary Bioactivity Screening

With foundational data on cytotoxicity and antimicrobial activity, the screening can proceed to investigate more specific, therapeutically relevant biological activities. The choice of assays in this tier should be guided by the rich pharmacology of the imidazole class.

Targeted Enzyme Inhibition Assay

Scientific Rationale: Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[12][13] Imidazole-containing compounds are known to act as inhibitors for various enzymes, including kinases and proteases, which are key targets in oncology and inflammatory diseases.[4][5] A single-point screen against a relevant enzyme can quickly indicate whether the compound has potential for target-based drug discovery.[14]

Caption: A generalized workflow for a single-point enzyme inhibition screen.

Recommended Protocol: Generic Kinase Inhibition Assay (Fluorescence-Based)

-

Assay Principle: This assay measures the ability of the compound to inhibit a specific kinase from phosphorylating its substrate. The amount of ATP remaining after the reaction is quantified using a fluorescent reporter system. Lower fluorescence indicates higher kinase activity (more ATP consumed), while higher fluorescence indicates inhibition.

-

Reagents: Kinase enzyme, kinase-specific substrate, ATP, and a detection reagent kit (e.g., ADP-Glo™).

-

Procedure:

-

In a 384-well plate, add the kinase enzyme in an appropriate buffer.

-

Add this compound at a fixed concentration (e.g., 10 µM, ensuring this is well below its IC₅₀). Include positive (e.g., Staurosporine) and negative (DMSO) controls.

-

Pre-incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding a mixture of the substrate and ATP. Incubate for 1 hour at 30°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's protocol.

-

Measure the luminescence or fluorescence signal on a plate reader.

-

-

Analysis: Calculate the percent inhibition relative to the positive and negative controls. A significant inhibition (e.g., >50%) flags the compound as a "hit" for this target.

Data Interpretation and Next Steps

-

Interpreting Hits: A "hit" is a compound that shows reproducible, concentration-dependent activity in a primary assay. For example, a compound with an IC₅₀ < 50 µM in a cancer cell line and low toxicity in a non-cancerous line (a good selectivity index) is a promising hit for anticancer research.[10] Similarly, an MIC ≤ 16 µg/mL is often considered a strong starting point for antimicrobial development.

-

Decision Making:

-

Promising Cytotoxicity Profile: If the compound shows selective cytotoxicity against cancer cells (e.g., HeLa IC₅₀ << HEK293 IC₅₀), prioritize Tier 2 assays relevant to oncology (e.g., kinase, topoisomerase, or tubulin polymerization assays).[16][17]

-

Strong Antimicrobial Activity: If potent MIC values are observed, proceed with Tier 3 validation, including determining the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) and exploring the mechanism of action.

-

Enzyme Inhibition Hit: If the compound inhibits a specific enzyme, the next step (Tier 3) is to perform a dose-response curve to determine its IC₅₀ against that enzyme and to conduct counter-screens to assess selectivity against related enzymes.[18]

-

No Activity: If no significant activity is observed in Tier 1, the compound may be deprioritized or screened in different, more specialized assay systems.

-

Conclusion

The initial biological screening of a novel compound like this compound is a critical juncture in the drug discovery pipeline. By employing a logical, tiered screening cascade grounded in the known pharmacology of the imidazole scaffold, researchers can efficiently navigate the decision-making process. This guide provides a robust framework, from foundational cytotoxicity and antimicrobial assays to more targeted enzyme inhibition screens. The emphasis on understanding the "why" behind each protocol, coupled with detailed methodologies, empowers scientific teams to generate high-quality, interpretable data, paving the way for the potential development of a new therapeutic agent.

References

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (n.d.). Research J. Pharm. and Tech.. Retrieved from [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Retrieved from [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing. Retrieved from [Link]

-

High-throughput screening. (n.d.). Wikipedia. Retrieved from [Link]

-

Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link]

-

What is an Inhibition Assay? (n.d.). Biobide. Retrieved from [Link]

-

Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Optimal design for high-throughput screening via false discovery rate control. (2019). Statistics in Medicine. Retrieved from [Link]

-

Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2025). ResearchGate. Retrieved from [Link]

-

Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

-

Design and implementation of high-throughput screening assays. (2009). Methods in Molecular Biology. Retrieved from [Link]

-

Advances in the screening of antimicrobial compounds using electrochemical biosensors: is there room for nanomaterials? (2022). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Enzyme Inhibition & DDI Studies. (n.d.). BioIVT. Retrieved from [Link]

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). Heliyon. Retrieved from [Link]

-

Making Sense of Compound Screening Results in Drug Discovery. (2025). KCAS Bio. Retrieved from [Link]

-

Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. (n.d.). MDPI. Retrieved from [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases. Retrieved from [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). Molecules. Retrieved from [Link]

-

THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.). Iraqi National Journal of Chemistry. Retrieved from [Link]

-

Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (n.d.). ResearchGate. Retrieved from [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). Molecules. Retrieved from [Link]

-

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (n.d.). Acta Crystallographica Section E. Retrieved from [Link]

-

Reporting biological assay screening results for maximum impact. (n.d.). Drug Discovery Today. Retrieved from [Link]

-

Analysis of Biological Screening Compounds with Single- or Multi-Target Activity via Diagnostic Machine Learning. (2020). MDPI. Retrieved from [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities. (2025). ResearchGate. Retrieved from [Link]

-

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. Retrieved from [Link]

-

Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). ACS Omega. Retrieved from [Link]

-

Preparation, Characterization and Biological Screening of Novel Imidazoles. (n.d.). Journal of Progressive Research in Chemistry. Retrieved from [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.biobide.com [blog.biobide.com]

- 13. superchemistryclasses.com [superchemistryclasses.com]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Optimizing Compound Screening in Drug Discovery | KCAS Bio [kcasbio.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Strategic Utility of Methyl 2-(1H-imidazol-2-yl)acetate: A Heterocyclic Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The imidazole nucleus, particularly when functionalized at the 2-position, represents a cornerstone in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] Methyl 2-(1H-imidazol-2-yl)acetate is a versatile heterocyclic building block that offers a unique combination of a reactive ester functionality and a privileged imidazole scaffold. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this compound in drug discovery and development. We will delve into the nuanced causality behind synthetic choices, present detailed, self-validating experimental protocols, and explore the compound's reactivity as a precursor to more complex, biologically active molecules.

Introduction: The Significance of 2-Substituted Imidazoles in Medicinal Chemistry

The imidazole ring is a five-membered aromatic heterocycle that is a constituent of several vital natural products, including the amino acid histidine, purines, and histamine.[1] Its unique electronic properties and ability to participate in hydrogen bonding and metal coordination make it a highly sought-after motif in drug design. Functionalization at the 2-position of the imidazole ring is a particularly fruitful strategy for modulating the biological activity of molecules, leading to compounds with a wide array of therapeutic applications, including anticancer, antifungal, and anti-inflammatory properties.[2]

This compound serves as an invaluable starting material in this context, providing a latent carboxylic acid functionality at the 2-position. This allows for a diverse range of subsequent chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and elaboration into more complex side chains, thereby enabling the exploration of a broad chemical space in the quest for novel therapeutic agents.

Synthesis of this compound: A Strategic Approach via Directed Lithiation

Direct functionalization of the C-2 position of imidazole with an acetic acid moiety is challenging due to the acidic N-H proton and the relative inertness of the C-2 position to direct electrophilic substitution. Therefore, a multi-step approach involving N-protection followed by directed ortho-metalation (DoM) is the most logical and effective strategy. This approach leverages the ability of an organolithium reagent to selectively deprotonate the C-2 position of an N-protected imidazole, creating a potent nucleophile that can react with a suitable electrophile to introduce the desired side chain.

Overall Synthetic Workflow

The synthesis of this compound can be conceptualized as a three-stage process:

Caption: Overall synthetic workflow for this compound.

Critical Step: N-Protection for Directed Lithiation

The choice of the nitrogen protecting group is paramount to the success of this synthesis. An ideal protecting group should:

-

Be easily and efficiently installed on the imidazole nitrogen.

-

Be stable to the strongly basic conditions of lithiation.

-

Direct the lithiation to the C-2 position.

-

Be readily removable under conditions that do not affect the ester functionality or the imidazole ring.

The triphenylmethyl (trityl, Tr) group is an excellent choice for this purpose. It is bulky, providing steric hindrance that favors lithiation at the less hindered C-2 position, and it can be removed under mild acidic conditions.[3]

Experimental Protocol: Synthesis of Methyl 2-(1-trityl-1H-imidazol-2-yl)acetate

This protocol is based on the principles of directed ortho-metalation and electrophilic quench.

Materials:

-

1-Tritylimidazole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl chloroformate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-tritylimidazole (1.0 eq). Dissolve the solid in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Slowly add methyl chloroformate (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-